molecular formula C20H22N2O3 B6638492 2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-3-carboxamide

2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-3-carboxamide

Cat. No.: B6638492
M. Wt: 338.4 g/mol
InChI Key: YZBWYYZFWKAFLM-UHFFFAOYSA-N
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Description

2-methyl-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-3-carboxamide is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a chromene and oxane ring system, which is fused to a pyridine carboxamide moiety. Such structures are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-3-carboxamide typically involves multiple steps:

  • Formation of the Chromene-Oxane Core: : The initial step involves the synthesis of the chromene-oxane core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions. For instance, a condensation reaction between a phenol derivative and an epoxide can yield the chromene structure, which is then further reacted to form the spiro-oxane ring.

  • Introduction of the Pyridine Carboxamide Group: : The next step involves the functionalization of the chromene-oxane core with a pyridine carboxamide group. This can be done through a nucleophilic substitution reaction where a pyridine derivative is introduced to the core structure, followed by amidation to form the carboxamide.

  • Methylation: : The final step is the methylation of the compound to introduce the 2-methyl group. This can be achieved using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the chromene moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can occur at the pyridine carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride can be used.

  • Substitution: : The compound can undergo various substitution reactions, especially at the pyridine ring. Electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Oxidized derivatives of the chromene moiety.

    Reduction: Aminated derivatives of the pyridine carboxamide.

    Substitution: Halogenated or alkylated derivatives of the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, 2-methyl-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-3-carboxamide is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound is studied for its potential pharmacological properties. Its spirocyclic structure is of interest in the design of new drugs, particularly those targeting specific enzymes or receptors in the body.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the synthesis of materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-methyl-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-3-carboxamide involves its interaction with molecular targets in the body. The compound may bind to specific enzymes or receptors, altering their activity and leading to a therapeutic effect. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyrazole-3-carboxamide
  • 3-methyl-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-yl-1,2-oxazole-5-carboxamide

Uniqueness

Compared to similar compounds, 2-methyl-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-3-carboxamide is unique due to its specific combination of a chromene-oxane core with a pyridine carboxamide group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-15(6-4-10-21-14)19(23)22-17-13-20(8-11-24-12-9-20)25-18-7-3-2-5-16(17)18/h2-7,10,17H,8-9,11-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBWYYZFWKAFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)NC2CC3(CCOCC3)OC4=CC=CC=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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